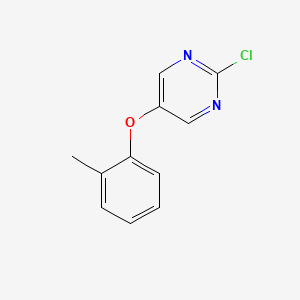![molecular formula C6H10S B13317021 Bicyclo[3.1.0]hexane-2-thiol](/img/structure/B13317021.png)
Bicyclo[3.1.0]hexane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[310]hexane-2-thiol is a chemical compound characterized by its unique bicyclic structure, which consists of a six-membered ring fused to a three-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexane-2-thiol typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
化学反応の分析
Types of Reactions
Bicyclo[3.1.0]hexane-2-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrocarbon under specific conditions.
Substitution: The thiol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bicyclo[3.1.0]hexane-2-thiol has several applications in scientific research:
作用機序
The mechanism by which bicyclo[3.1.0]hexane-2-thiol exerts its effects is largely dependent on its application. In medicinal chemistry, its rigid structure allows for tighter binding to target proteins, resulting in better selectivity and reduced off-target effects . The molecular targets and pathways involved would vary based on the specific biological system or chemical reaction in which the compound is utilized.
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern, used in drug discovery for its unique structural properties.
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of para-substituted benzenes, offering different chemical space for drug design.
Bicyclo[4.3.0]nonene: Utilized in the synthesis of nucleoside analogues, providing diverse cycloadducts with regio- and diastereoselectivity.
Uniqueness
Bicyclo[3.1.0]hexane-2-thiol is unique due to its specific ring fusion and the presence of a thiol group, which imparts distinct chemical reactivity and potential biological activity. Its rigid structure and ability to undergo various chemical transformations make it a valuable compound in both research and industrial applications.
特性
分子式 |
C6H10S |
|---|---|
分子量 |
114.21 g/mol |
IUPAC名 |
bicyclo[3.1.0]hexane-2-thiol |
InChI |
InChI=1S/C6H10S/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2 |
InChIキー |
FWKKNJSBMPUHKG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2C1C2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13316944.png)
![Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B13316950.png)
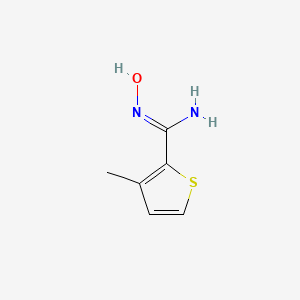
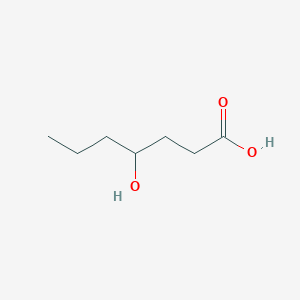
![tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B13316969.png)
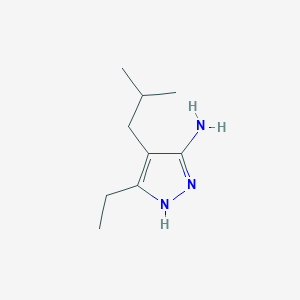
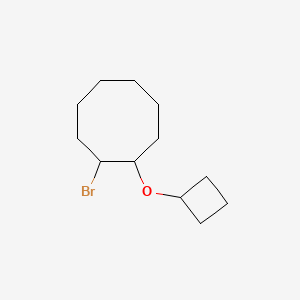
![7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13316982.png)
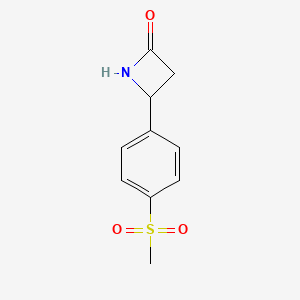
![2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13316988.png)
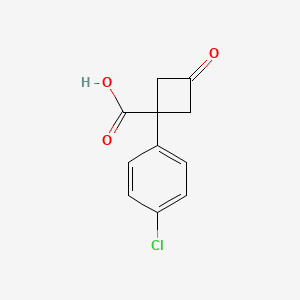
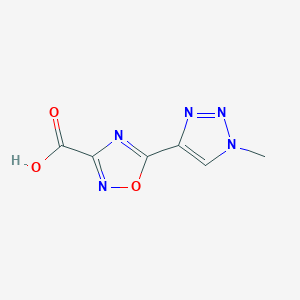
![[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13317007.png)
